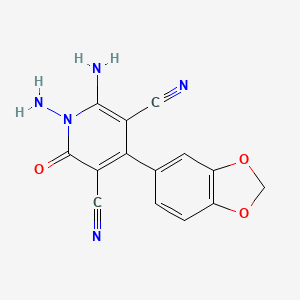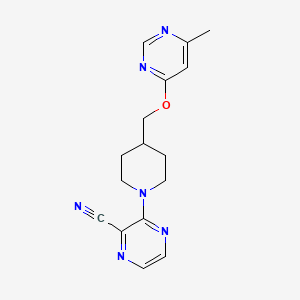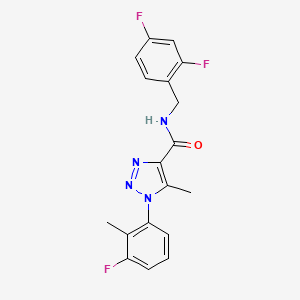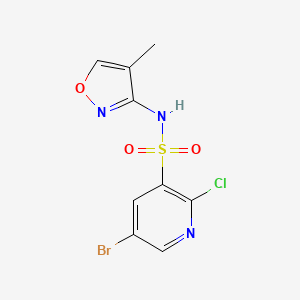
4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple functional groups. The molecular weight of “N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic Acid” is 355.35 , and that of “®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1-dimethylethoxy)carbonyl]amino)-4-oxobutanoic acid” is 477.56 .Physical And Chemical Properties Analysis
“N-[(9H-Fluoren-9-ylmethoxycarbonyl]-L-aspartic Acid” is a solid at 20°C, and it should be stored at 0-10°C. It is heat sensitive . The compound “®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1-dimethylethoxy)carbonyl]amino)-4-oxobutanoic acid” also has similar properties .Aplicaciones Científicas De Investigación
Protective Group in Peptide Synthesis
The Fmoc group is extensively utilized to protect hydroxy-groups during the synthesis of complex molecules. Its application in conjunction with acid- and base-labile protecting groups allows for selective deprotection under mild conditions, preserving the integrity of sensitive functional groups. This characteristic makes it invaluable in the synthesis of biologically significant peptides and oligonucleotides, where precise control over reaction conditions is necessary. Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group in the synthesis of an octathymidylic acid fragment, highlighting its compatibility with various protecting schemes and its straightforward removal by the action of triethylamine in dry pyridine solution (C. Gioeli & J. Chattopadhyaya, 1982).
Synthesis of Complex Molecules
The Fmoc group has been pivotal in the development of methodologies for synthesizing complex organic molecules, such as thiazole derivatives. Le and Goodnow (2004) demonstrated a high-yield synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid, showcasing the versatility of the Fmoc group in facilitating the synthesis of heterocyclic compounds with potential applications in medicinal chemistry and material science (K. Le & R. Goodnow, 2004).
Solid-Phase Organic Synthesis
Mellor and Chan (1997) explored the use of the Fmoc group in solid-phase organic synthesis, particularly for the synthesis of N-substituted hydroxamic acids. Their work demonstrates the effectiveness of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines in solid-phase approaches, offering a pathway to structurally diverse hydroxamic acids, which are of interest due to their biological activities (Sarah L. Mellor & W. Chan, 1997).
Photolabile Protecting Group
Fedoryak and Dore (2002) discussed the synthesis and application of photolabile protecting groups for carboxylic acids, illustrating the broader utility of Fmoc-like structures in creating sensitive caging groups for biological messengers. This application is crucial in the controlled release of active molecules in response to light, enabling precise spatial and temporal control in biochemical experiments (O. Fedoryak & Timothy M. Dore, 2002).
Propiedades
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-22(2)19(20(24)25)23(11-12-28-22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJAZOBFPPOWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)
![N-[Cyano(cyclohexyl)methyl]-4-methyl-3-methylsulfonylbenzamide](/img/structure/B2778012.png)






![(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2778023.png)
![ethyl 3-[({3-[5-(piperidin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2778024.png)

![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2778029.png)